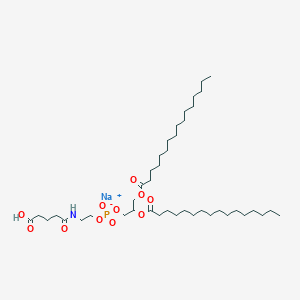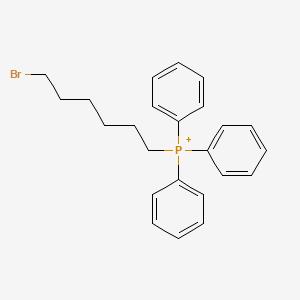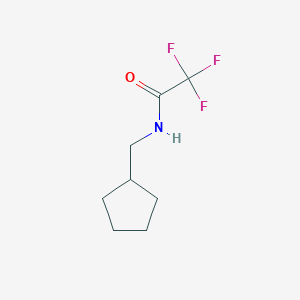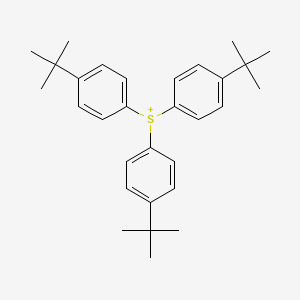
(R)-2-Amino-2-(4-chloro-3-fluorophenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Amino-2-(4-chloro-3-fluorophenyl)ethanol is a chiral compound with significant interest in various fields of scientific research This compound features a chiral center, making it optically active, and it contains functional groups that allow it to participate in a variety of chemical reactions
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of ®-2-Amino-2-(4-chloro-3-fluorophenyl)ethanol typically begins with commercially available starting materials such as 4-chloro-3-fluoroacetophenone.
Reduction: The ketone group of 4-chloro-3-fluoroacetophenone is reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The hydroxyl group is then converted to an amino group through a reductive amination process. This involves the reaction with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN).
Chiral Resolution: The racemic mixture obtained from the above steps can be resolved into its enantiomers using chiral resolution techniques such as chromatography on a chiral stationary phase or by forming diastereomeric salts with chiral acids.
Industrial Production Methods
In an industrial setting, the synthesis of ®-2-Amino-2-(4-chloro-3-fluorophenyl)ethanol may involve more scalable and cost-effective methods. This could include the use of biocatalysts for enantioselective synthesis or employing continuous flow reactors to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The amino group can be reduced to an alkylamine using hydrogenation in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The halogen atoms on the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogenation with Pd/C
Substitution: Ammonia, primary or secondary amines, thiols
Major Products
Oxidation: 2-(4-chloro-3-fluorophenyl)acetone
Reduction: 2-(4-chloro-3-fluorophenyl)ethylamine
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
Chemistry
In chemistry, ®-2-Amino-2-(4-chloro-3-fluorophenyl)ethanol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study the effects of chiral molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the stereoselectivity of biological processes.
Medicine
In medicine, ®-2-Amino-2-(4-chloro-3-fluorophenyl)ethanol may serve as a precursor for the synthesis of drugs that target specific receptors or enzymes. Its structural features allow for the design of molecules with improved pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, resins, and other advanced materials.
作用机制
The mechanism of action of ®-2-Amino-2-(4-chloro-3-fluorophenyl)ethanol depends on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The amino and hydroxyl groups can form hydrogen bonds with active site residues, while the aromatic ring can engage in π-π interactions with aromatic residues in proteins.
相似化合物的比较
Similar Compounds
(S)-2-Amino-2-(4-chloro-3-fluorophenyl)ethanol: The enantiomer of the compound, which may have different biological activities and properties.
2-Amino-2-(4-chlorophenyl)ethanol: Lacks the fluorine substituent, which can affect its reactivity and interactions.
2-Amino-2-(3-fluorophenyl)ethanol: Lacks the chlorine substituent, leading to different chemical and biological properties.
Uniqueness
®-2-Amino-2-(4-chloro-3-fluorophenyl)ethanol is unique due to the presence of both chlorine and fluorine substituents on the aromatic ring, which can influence its electronic properties and reactivity. The chiral center adds another layer of complexity, making it valuable for studying stereoselective processes and for the synthesis of enantiomerically pure compounds.
This compound’s combination of functional groups and chiral nature makes it a versatile and valuable molecule in various fields of scientific research and industrial applications.
属性
分子式 |
C8H9ClFNO |
|---|---|
分子量 |
189.61 g/mol |
IUPAC 名称 |
(2R)-2-amino-2-(4-chloro-3-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H9ClFNO/c9-6-2-1-5(3-7(6)10)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1 |
InChI 键 |
BLNCONOUQXEUCP-QMMMGPOBSA-N |
手性 SMILES |
C1=CC(=C(C=C1[C@H](CO)N)F)Cl |
规范 SMILES |
C1=CC(=C(C=C1C(CO)N)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,4,5,5-Tetramethyl-2-(2',3',4',5'-tetrahydro[2,2'-bifuran]-5-yl)-1,3,2-dioxaborolane](/img/structure/B12091274.png)




![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-26,27-dinorcholest-5-ene-25-nitrile](/img/structure/B12091314.png)
![3-Amino-5-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxamide](/img/structure/B12091316.png)

![N'-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12091323.png)




